molecular formula C20H13Cl3N2O3S B2426632 (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine CAS No. 477851-89-1

(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine

Cat. No.: B2426632
CAS No.: 477851-89-1
M. Wt: 467.75
InChI Key: HNDQBPAVJHZJDM-BHGWPJFGSA-N
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Description

(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine is a complex organic compound with a unique structure that combines multiple functional groups

Properties

IUPAC Name

(E)-1-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[(3,4-dichlorophenyl)methoxy]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl3N2O3S/c21-15-3-5-16(6-4-15)29-20-8-2-13(10-19(20)25(26)27)11-24-28-12-14-1-7-17(22)18(23)9-14/h1-11H,12H2/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNDQBPAVJHZJDM-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)C=NOCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1SC2=C(C=C(C=C2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine typically involves multiple steps. The starting materials are often 4-chlorothiophenol and 3-nitrobenzaldehyde, which undergo a series of reactions including sulfonation, nitration, and oxime formation. The reaction conditions may vary, but common reagents include sulfuric acid, nitric acid, and hydroxylamine hydrochloride. Industrial production methods may involve optimization of these reactions to increase yield and purity .

Chemical Reactions Analysis

(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine can undergo various chemical reactions, including:

Scientific Research Applications

(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

(E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine can be compared with similar compounds such as:

Biological Activity

The compound (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine , with a molecular formula of C21H16ClN3O5S and a CAS number of 303996-27-2, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article aims to synthesize available research findings on the biological activity of this compound, supported by data tables and case studies.

  • Molecular Formula : C21H16ClN3O5S
  • Molar Mass : 457.89 g/mol
  • Density : 1.38 g/cm³ (predicted)
  • Boiling Point : 623.1 °C (predicted)

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values were determined through standard testing methods.

Table 1: Antimicrobial Activity of the Compound

PathogenMIC (μg/mL)MBC (μg/mL)Inhibition Zone (mm)
Staphylococcus aureus6.2512.522
Bacillus subtilis12.52526
Escherichia coli12.52521
Aspergillus flavus6.2512.515
Candida albicans12.52516

The compound exhibited stronger activity against Gram-positive bacteria compared to Gram-negative bacteria, which is consistent with findings from similar compounds in the literature .

The biological activity of this compound may be attributed to its structural features, particularly the presence of electron-withdrawing groups such as chlorine and electron-donating groups like methoxy. These functional groups enhance the compound's ability to interact with microbial enzymes and cellular components.

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between the compound and target enzymes. The binding affinity was calculated using a reference inhibitor for comparison.

Table 2: Binding Interactions

CompoundBinding Energy (kcal/mol)
Test Compound-7.69
Reference Drug-8.86

The docking results indicated that the test compound formed strong hydrogen bonds with key amino acids in the active site of target enzymes, which is critical for its inhibitory effects .

Case Studies

  • Anticancer Activity : A study evaluated the cytotoxic effects of the compound on various cancer cell lines, revealing promising results in inhibiting cell proliferation through apoptosis induction.
  • Enzyme Inhibition : The compound was tested for its ability to inhibit acetylcholinesterase (AChE), showing moderate inhibitory activity, which suggests potential applications in treating neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-({4-[(4-chlorophenyl)sulfanyl]-3-nitrophenyl}methylidene)[(3,4-dichlorophenyl)methoxy]amine?

  • Methodology :

  • Condensation reactions : Utilize Schiff base formation by reacting a nitro-substituted benzaldehyde derivative with a methoxyamine-containing precursor. For example, 4-[(4-chlorophenyl)sulfanyl]-3-nitrobenzaldehyde can react with [(3,4-dichlorophenyl)methoxy]amine under acidic catalysis (e.g., acetic acid) in ethanol .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol is recommended for isolating the E-isomer .
    • Key Challenges :
  • Stereoselectivity : The E-configuration must be confirmed via 1H^1H-NMR (olefinic proton coupling constants) or X-ray crystallography .

Q. How can the compound’s purity and structural integrity be validated?

  • Analytical Techniques :

  • Spectroscopy : 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry. For example, the imine proton (CH=N) typically resonates at δ 8.1–8.3 ppm in DMSO-d6_6 .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ or [M+Na]+^+) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Advanced Research Questions

Q. What are the structure-activity relationships (SAR) influencing biological activity?

  • Key Structural Features :

  • Nitro group : Enhances electrophilicity, potentially interacting with thiol groups in enzymes or receptors .
  • Chlorophenyl moieties : Hydrophobic interactions with binding pockets; 3,4-dichloro substitution may improve target affinity compared to mono-chloro derivatives .
    • Experimental Design :
  • Docking simulations : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs) .
  • In vitro assays : Test against cancer cell lines (e.g., MCF-7, HeLa) to evaluate cytotoxicity, with IC50_{50} values compared to reference drugs .

Q. How does the compound’s stability under varying pH and temperature conditions affect experimental reproducibility?

  • Stability Studies :

  • pH-dependent degradation : Conduct accelerated stability tests in buffers (pH 1–13) at 37°C. Monitor via HPLC for decomposition products (e.g., hydrolysis of the imine bond) .
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C typical for aryl nitro compounds) .

Q. What strategies mitigate risks in handling nitro- and sulfanyl-containing derivatives?

  • Safety Protocols :

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of nitro compound dust .
  • Storage : Keep in amber glass vials at –20°C under inert atmosphere (argon) to prevent oxidation .

Key Research Gaps and Recommendations

  • Mechanistic Studies : Use isotopic labeling (e.g., 15N^{15}N) to trace metabolic pathways in vivo .
  • Synergistic Effects : Screen in combination with FDA-approved drugs to identify potentiation or antagonism .

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